molecular formula C6H4N2O B1611411 Oxazolo[4,5-C]pyridine CAS No. 273-56-3

Oxazolo[4,5-C]pyridine

Cat. No.: B1611411
CAS No.: 273-56-3
M. Wt: 120.11 g/mol
InChI Key: ZATXVRSLQDRAHZ-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One such method involves a palladium-catalyzed direct C–H bond functionalization methodology . Another approach involves a mild, one-pot, phenylboronic acid-NaCN catalyzed reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H . This indicates the connectivity and hydrogen count of its atoms.


Chemical Reactions Analysis

The excited-state intramolecular charge transfer of this compound derivatives has been investigated using time-dependent density functional theory . The vertical excitation energies and the electronic structures were explored .


Physical and Chemical Properties Analysis

This compound has a boiling point of 219.6±13.0C at 760 mmHg and a melting point of 58-60C . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Monier et al. (2020) highlighted recent advances in the chemistry of heterocycles, including oxazolo[4,5-b]pyridine, discussing their synthesis and the reactivity of their substituents (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020).
    • Zhuravlev (2006) demonstrated a mild, direct Pd-catalyzed arylation of oxazolo[4,5-b]pyridine, providing insight into the facile deprotonation of this compound under certain conditions (Zhuravlev, 2006).
    • Öǧretir, Açıkkalp, & Güray (2001) investigated the acidity constants and thermodynamic properties of some oxazolo[4,5-b]pyridin derivatives using semiempirical quantum chemical calculations (Öǧretir, Açıkkalp, & Güray, 2001).
  • Potential Biological Applications :

Safety and Hazards

Oxazolo[4,5-c]pyridine is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions of Oxazolo[4,5-c]pyridine research could involve the development of novel antibiotic/drug design . The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .

Properties

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXVRSLQDRAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562782
Record name [1,3]Oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-56-3
Record name [1,3]Oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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